molecular formula C16H16O2 B117636 4-(Benzyloxy)-3,5-dimethylbenzaldehyde CAS No. 144896-51-5

4-(Benzyloxy)-3,5-dimethylbenzaldehyde

Cat. No. B117636
M. Wt: 240.3 g/mol
InChI Key: GSYUTKRSEZMBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been utilized in various synthesis processes. For instance, it was used in the total synthesis of the naturally occurring compound 4′-demethylmacrophyllol, achieved in a four-step process starting from 4-benzyloxy-3,5-dimethylbenzaldehyde (Güneş & Gören, 2007). Another study focused on synthesizing 4-benzyloxy-2-methoxybenzaldehyde, achieved via O-alkylation and Vilsmeier-Hack reactions (Lu Yong-zhong, 2011).

  • Characterization and Optical Studies : In a study involving optical studies of metal complexes, 3,4-dimethoxy benzaldehyde, a related compound, was synthesized and characterized, showing potential for various optical applications (Athraa H. Mekkey et al., 2020).

Applications in Biocatalysis and Biochemistry

  • Biocatalytic Systems : A study utilized the two-liquid phase concept for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, highlighting the potential of such compounds in biocatalytic systems (Bühler et al., 2003).

  • Non-linear Optical Response and Protein Binding : The non-linear optical response and binding activity of 4-Benzyloxybenzaldehyde was investigated, revealing its interaction with Tau protein, which plays a significant role in stabilizing microtubules in the nervous system (Anbu et al., 2017).

Environmental and Catalytic Research

  • Photo-Oxidation Studies : A study explored the formation of secondary organic aerosol (SOA) from the photooxidation of alkyl-benzenes, including derivatives of dimethylbenzaldehyde, providing insights into atmospheric chemistry (Mingqiang Huang et al., 2013).

  • Catalytic Oxidation : Research on the catalytic oxidation of benzene and mesitylene to aldehydes like 3,5-dimethylbenzaldehyde demonstrates the compound's relevance in chemical transformations (P. Reis et al., 2004).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and reactivity. It also includes precautions that should be taken while handling the compound.


Future Directions

This involves potential applications or areas of research involving the compound. It could include potential uses in industry, medicine, or other fields.


properties

IUPAC Name

3,5-dimethyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUTKRSEZMBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340319
Record name 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-dimethylbenzaldehyde

CAS RN

144896-51-5
Record name 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144896-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4.6 g (30.6 mmol) of 4-hydroxy 3,5-dimethyl benzaldehyde (Example E), 4.4 g (35 mmol) of benzyl chloride and 4.8 g (35 mmol) of anhydrous potassium carbonate in 100 mL of acetonitrile, is stirred at reflux for 18 hours overnight. The reaction flask and the inorganic salts are washed with fresh acetonitrile and the solvent is removed on a rotary evaporator. A diethyl ether solution of the residue is washed with 2×25 mL of 1N potassium hydroxide solution, brine, dried (magnesium sulfate) and evaporated. Distillation through a short path apparatus affords 6.5 g of the title compound; bp 149°-152° C./0.50 mm (190°-195° C).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3,5-dimethylbenzaldehyde

Citations

For This Compound
2
Citations
K Fukuhara, I Nakanishi, A Matsuoka… - Chemical research in …, 2008 - ACS Publications
Resveratrol (trans-3,4′,5-trihydroxystilbene) is a natural phytoalexin with various biological activities including inhibition of lipid peroxidation and free radical scavenging properties. In …
Number of citations: 50 pubs.acs.org
S Rajput, KJ McLean, H Poddar… - Journal of Medicinal …, 2019 - ACS Publications
A series of analogues of cyclo(l-tyrosyl-l-tyrosine), the substrate of the Mycobacterium tuberculosis enzyme CYP121, have been synthesized and analyzed by UV–vis and electron …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.